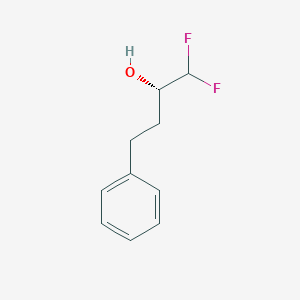

(2S)-1,1-Difluoro-4-phenylbutan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

145299-87-2 |

|---|---|

Molecular Formula |

C10H12F2O |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

1,1-difluoro-4-phenylbutan-2-ol |

InChI |

InChI=1S/C10H12F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 |

InChI Key |

MXIFGPYCPAUIIP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(C(F)F)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(F)F)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 2s 1,1 Difluoro 4 Phenylbutan 2 Ol

Enantioselective Synthesis Approaches

Enantioselective approaches are crucial for the synthesis of single-enantiomer compounds like (2S)-1,1-Difluoro-4-phenylbutan-2-ol. These methods can be broadly categorized into catalytic asymmetric reactions, the use of chiral auxiliaries to direct stereochemistry, and synthesis from existing chiral molecules (the chiral pool).

Asymmetric Catalysis for the Stereoselective Preparation of this compound

Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. The most direct catalytic route to this compound is the asymmetric reduction of its corresponding ketone precursor, 1,1-difluoro-4-phenylbutan-2-one.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. For the synthesis of chiral fluorinated alcohols, strategies often involve the transfer hydrogenation of the corresponding ketone. Chiral phosphoric acids (CPAs) and thiourea-based catalysts have been successfully employed for the reduction of various ketones and imines, including those bearing fluorine atoms. nih.gov

In a typical approach, a Hantzsch ester or benzothiazoline serves as the hydride source, while a chiral organocatalyst facilitates the enantioselective transfer of hydride to the carbonyl group of 1,1-difluoro-4-phenylbutan-2-one. The catalyst forms a chiral hydrogen-bonded complex with the substrate, effectively shielding one face of the carbonyl and directing the hydride attack to the other, leading to the desired (S)-enantiomer. While direct examples for this specific ketone are not prevalent, the success of these catalysts with structurally similar fluorinated aryl ketones suggests their applicability. rsc.org

Table 1: Representative Organocatalytic Transfer Hydrogenation of Fluorinated Ketones

| Substrate | Catalyst | Hydride Source | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Aryl-CF2-Ketone | Chiral Phosphoric Acid | Hantzsch Ester | Toluene, 40 °C, 24h | 85-95 | 90-98 |

| Aryl-CF2-Ketone | Takemoto-type Thiourea | Benzothiazoline | DCM, rt, 48h | 80-92 | 88-96 |

Note: Data are representative of reactions on analogous aryl difluoromethyl ketones.

Transition metal catalysis, particularly asymmetric hydrogenation and transfer hydrogenation, is a powerful and widely used tool for the synthesis of chiral alcohols. nih.gov Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes with chiral ligands are highly effective for the reduction of prochiral ketones.

The Noyori-Ikariya catalysts, which are Ru(II) complexes bearing a chiral N-tosylated diamine and an arene ligand, are particularly renowned for the asymmetric transfer hydrogenation of aryl ketones. mdpi.com In this process, 2-propanol or a formic acid/triethylamine mixture typically serves as the hydrogen source. The mechanism involves the formation of a chiral ruthenium hydride species that transfers hydrogen to the ketone via a six-membered pericyclic transition state. mdpi.com The stereochemical outcome is highly predictable, and by selecting the appropriate enantiomer of the diamine ligand, one can selectively synthesize either the (R)- or (S)-alcohol. The reduction of 1,1-difluoro-4-phenylbutan-2-one using a catalyst derived from (S,S)-TsDPEN would be expected to yield the desired this compound with high enantioselectivity. mdpi.com

Table 2: Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation of Aryl Ketones

| Ketone Substrate | Catalyst System | Hydrogen Source | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Acetophenone | (S,S)-[RuCl(p-cymene)(TsDPEN)] | HCOOH/NEt3 | DMF, 28 °C, 16h | >99 | 99 (S) |

| 1-Tetralone | (S,S)-[RuCl(p-cymene)(TsDPEN)] | i-PrOH, KOH | i-PrOH, rt, 1.5h | 95 | 98 (S) |

| Aryl Difluoromethyl Ketone | (S,S)-[RuCl(mesitylene)(TsDPEN)] | i-PrOH, t-BuOK | i-PrOH, 80 °C, 12h | >98 | >99 (S) |

Note: Data are based on established results for analogous ketones, demonstrating the potential of the methodology.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source. nih.gov A wide range of commercially available KREDs can be screened to find an enzyme that reduces 1,1-difluoro-4-phenylbutan-2-one with high conversion and enantioselectivity for the (S)-alcohol.

The process typically involves incubating the substrate with a whole-cell system (like E. coli or baker's yeast) engineered to overexpress a specific KRED, or with an isolated and purified enzyme. A cofactor regeneration system, often employing a sacrificial alcohol like 2-propanol and a corresponding dehydrogenase, is required to make the process economically viable on a larger scale. rsc.org Biocatalytic reductions are known for their exceptional selectivity and operation under mild aqueous conditions.

Table 3: Representative Biocatalytic Reduction of Ketones Using Ketoreductases (KREDs)

| Substrate | Enzyme (Source) | Cofactor System | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | KRED-NADH-039 | GDH/Glucose | Phosphate buffer, pH 7.0, 30 °C | >99 | >99.5 (S) |

| Aryl-CF3 Ketone | KRED-132 | LKADH/Ethanol | Phosphate buffer, pH 7.5, 30 °C | 95 | >99 (S) |

Note: Data are representative of KRED applications on similar functionalized ketones.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary), which then directs the stereochemistry of a subsequent reaction in a predictable manner. After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For the synthesis of this compound, one could envision a strategy starting with 3-phenylpropanoic acid. This acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide could then undergo a diastereoselective reaction with a difluoromethylating agent. Alternatively, a precursor ketone bearing a chiral auxiliary could be reduced diastereoselectively. The steric hindrance of the auxiliary blocks one face of the reactive center, forcing the reagent to attack from the less hindered face. Common auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. researchgate.netscielo.org.mx

Chiral Pool-Based Syntheses and Derivatization

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. nih.gov For the synthesis of this compound, a plausible starting material from the chiral pool is (S)-phenylalaninol, which is derived from the amino acid (S)-phenylalanine.

A potential synthetic route could involve the protection of the amine and alcohol groups of (S)-phenylalaninol, followed by chain extension and functional group manipulations to construct the 1,1-difluorobutan-2-ol framework. This multi-step process leverages the pre-existing stereocenter of the starting material to define the stereochemistry of the final product. While potentially longer than catalytic routes, this approach guarantees the absolute configuration if the reaction sequence does not affect the original chiral center.

Diastereoselective Synthetic Routes to this compound Precursors

The creation of the chiral center at the C-2 position with the desired (S)-configuration is a critical step in the synthesis. This is typically achieved either by the stereoselective reduction of a prochiral ketone or by forming the carbon skeleton in a way that directs the stereochemistry.

Stereoselective Reductions of Carbonyl Compounds

One of the most direct methods to establish the (S)-stereocenter is through the asymmetric reduction of a prochiral carbonyl precursor, such as 1,1-difluoro-4-phenylbutan-2-one. Modern organic synthesis offers several powerful methods for achieving high enantioselectivity in such transformations.

Catalytic asymmetric transfer hydrogenation (ATH) is a prominent technique. ki.si For instance, ruthenium (II) catalysts, often complexed with chiral ligands like ansa-diamines, are effective for the reduction of various ketones. ki.si A similar strategy could be applied to the difluorinated ketone precursor of the target molecule. Another well-established method is the Meerwein-Ponndorf-Verley (MPV) reaction, which uses aluminum alkoxides as mediators for the reduction and can be rendered stereoselective. google.com Furthermore, biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs), provides an excellent route for the stereoselective reduction of ketones. The alcohol dehydrogenase from Lactobacillus kefir, for example, has been successfully used to reduce α-halogenated ketones to their corresponding chiral alcohols with high enantiomeric excess. researchgate.net

Table 1: Examples of Stereoselective Ketone Reduction Methods

| Catalyst/Reagent System | Substrate Type | Stereoselectivity (ee) | Reference |

|---|---|---|---|

| ansa-Ruthenium(II) Complex | γ-Oxo-α-CF₃-methanols | High enantiopurity | ki.si |

| Aluminum Isopropoxide (MPV) | Prochiral Ketones | >90:10 ratio of isomers | google.com |

| Alcohol Dehydrogenase (L. kefir) | α-Halogenated Ketones | 95% to >99% | researchgate.net |

| Zn(BH₄)₂/Charcoal | α,β-Unsaturated Ketones | Exclusive 1,2-reduction | scielo.org.mx |

Directed Carbon-Carbon Bond Formations

Alternatively, the stereocenter can be established during the formation of the carbon-carbon backbone. Asymmetric aldol reactions are a classic and effective method for this purpose. wikipedia.org For instance, a chiral auxiliary or a chiral catalyst, such as proline, can be used to direct the addition of an enolate to an aldehyde, establishing a new stereocenter with high fidelity. wikipedia.org In the context of this compound, this could involve the reaction of a difluoroenolate with phenylacetaldehyde.

Transition metal-catalyzed asymmetric allylic substitution reactions also represent a powerful strategy for building stereocenters. nih.gov Another approach involves the enantioselective addition of organometallic reagents to aldehydes. organic-chemistry.org For example, a rhodium/chiral diene catalyst system has been shown to be effective in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, which can be precursors to chiral alcohols. organic-chemistry.org

Methodologies for Introducing the 1,1-Difluoro Moiety

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, safe, and effective for this purpose. wikipedia.org Widely used reagents include Selectfluor (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgorganic-chemistry.org

The synthesis of a gem-difluoro compound via this route typically involves the double fluorination of a suitable precursor. For example, an aryl-alkyl ketone can be fluorinated at the α-position. mdpi.com The reaction often proceeds via an enol or enolate intermediate. Catalytic enantioselective fluorination of carbonyl compounds has been achieved with high efficiency using chiral metal complexes, such as those involving nickel. organic-chemistry.org

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of enolates, ketones | organic-chemistry.orgbeilstein-journals.org |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbanions, enolates | wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Fluorination of organometallics | wikipedia.org |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of leaving groups by a fluoride (B91410) anion or the conversion of a carbonyl group into a difluoromethylene group. One of the most common methods for converting a ketone to a gem-difluoroalkane is deoxofluorination. organic-chemistry.org

Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), are widely used for this transformation. organic-chemistry.orgorganic-synthesis.com These reagents effectively convert aldehydes and ketones into their corresponding gem-difluorides. organic-chemistry.org The reaction is typically performed in an inert solvent like dichloromethane at low temperatures. organic-synthesis.com Another approach is the nucleophilic introduction of a difluoromethyl group using reagents generated from fluoroalkyl halides and samarium(II) iodide (SmI₂). rsc.orgrsc.org

Strategic Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound allows for the identification of logical disconnections and potential starting materials.

Route A: Fluorination Last Strategy

The most straightforward disconnection is the C-F bonds, which points to a carbonyl precursor. This leads back to (S)-1-hydroxy-4-phenylbutan-2-one (i) . This chiral hydroxyketone could then be subjected to deoxofluorination using a reagent like DAST to install the gem-difluoro group. The chiral hydroxyketone (i) can be derived from the asymmetric dihydroxylation of an alkene or the stereoselective opening of a chiral epoxide.

Route B: Reduction Last Strategy

Alternatively, the hydroxyl group can be disconnected via a reduction transformation. This leads to the prochiral ketone 1,1-difluoro-4-phenylbutan-2-one (ii) . The synthesis of the target molecule would then rely on the stereoselective reduction of this ketone, as discussed in section 2.2.1. The difluoroketone (ii) could be synthesized by the electrophilic fluorination of a suitable precursor like 4-phenylbutan-2-one.

Route C: Carbon-Carbon Bond Formation Strategy

A third approach involves disconnecting the carbon skeleton. A disconnection between C2 and C3 suggests an aldol-type reaction between a difluoro-enolate equivalent and phenylacetaldehyde (iii) . This would require careful control of the stereochemistry during the C-C bond formation. Another C-C bond disconnection, between C3 and C4, points to the reaction of a difluoromethylated two-carbon synthon, such as a difluoroepoxide, with a benzyl organometallic reagent like benzylmagnesium bromide (iv) .

Each of these retrosynthetic pathways offers a viable, albeit different, approach to the synthesis of this compound, relying on established and robust methodologies in modern organic and fluorine chemistry.

Comparative Analysis of Synthetic Efficiency and Stereoselectivity Control

The synthesis of enantiomerically pure this compound is predominantly achieved through the asymmetric reduction of 1,1-Difluoro-4-phenylbutan-2-one. The efficiency and stereoselectivity of this transformation are highly dependent on the choice of catalyst and reaction conditions. Both chemical and biocatalytic methods have been explored, each presenting distinct advantages and limitations.

A prominent chemical approach involves the use of chiral oxazaborolidine catalysts, such as the one derived from (4S,5R)-4,5-diphenyl-1,3,2-oxazaborolidine. scilit.com These catalysts, in the presence of a reducing agent like borane, can facilitate the enantioselective reduction of ketones. While specific data for the reduction of 1,1-Difluoro-4-phenylbutan-2-one using this exact catalyst is not extensively detailed in publicly available literature, the general mechanism involves the formation of a coordination complex between the catalyst and the ketone, which directs the hydride attack to one of the prochiral faces of the carbonyl group. The success of this method hinges on the steric and electronic properties of the catalyst and the substrate.

Biocatalysis offers a powerful alternative for the stereoselective reduction of ketones, often providing high enantiomeric excess (e.e.) under mild reaction conditions. nih.govtudelft.nl Various microorganisms and isolated enzymes, particularly alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), are capable of catalyzing the reduction of a wide range of ketones with high stereospecificity. nih.gov For the synthesis of this compound, a key consideration is the identification of an enzyme that exhibits high activity and selectivity for the 1,1-difluoro-4-phenylbutan-2-one substrate. The use of whole-cell biocatalysts, such as strains of Pichia jadinii, has been shown to be effective in the asymmetric reduction of related hydroxy ketones to the corresponding (R)-diols with excellent stereoselectivity. nih.gov This suggests that screening of various yeast strains or engineered enzymes could yield a biocatalyst suitable for the production of the desired (S)-enantiomer of 1,1-Difluoro-4-phenylbutan-2-ol.

The efficiency of biocatalytic reductions can be significantly influenced by reaction parameters such as pH, temperature, co-substrate for cofactor regeneration, and the presence of organic co-solvents. nih.gov For instance, the use of a glucose co-substrate is common for the regeneration of the NADPH or NADH cofactors required by the reductases.

Below is a comparative table summarizing the potential synthetic methodologies based on analogous reactions, highlighting the key parameters of synthetic efficiency and stereoselectivity. It is important to note that the data for the specific target molecule, this compound, is limited, and therefore, the presented data is based on reductions of structurally similar ketones.

| Method | Catalyst/Biocatalyst | Reducing Agent/Co-substrate | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|---|---|

| Asymmetric Chemical Reduction | Chiral Oxazaborolidine | Borane (BH3) | Moderate to High | Variable, can be >90 | Well-established methodology, predictable stereochemical outcome based on catalyst structure. | Requires stoichiometric chiral catalyst in some cases, potentially harsh reagents. |

| Biocatalytic Reduction (Whole Cell) | e.g., Pichia jadinii | Glucose | High | Often >99 | High stereoselectivity, mild reaction conditions, environmentally benign. | Substrate scope can be limited, requires screening to find a suitable organism, potential for side reactions. |

| Biocatalytic Reduction (Isolated Enzyme) | Alcohol Dehydrogenase (ADH) or Aldo-Keto Reductase (AKR) | Isopropanol or Glucose/GDH | High | Often >99 | High specificity, avoids side reactions from other cellular enzymes, easier purification. | Enzyme cost and stability can be a concern, requires cofactor regeneration system. |

Stereochemical Control and Mechanistic Investigations in the Chemistry of 2s 1,1 Difluoro 4 Phenylbutan 2 Ol

Elucidation of Stereochemical Induction Pathways

The synthesis of enantiomerically pure (2S)-1,1-Difluoro-4-phenylbutan-2-ol hinges on the effective control of the stereocenter at the C2 position. This is typically achieved through asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.

Mechanistic Models for Enantioselective Transformations

The enantioselective synthesis of chiral alcohols, including those with fluorinated substituents, is often rationalized through well-established mechanistic models. For the formation of this compound, a likely synthetic precursor is the corresponding ketone, 1,1-difluoro-4-phenylbutan-2-one. The asymmetric reduction of this prochiral ketone is a key strategy for establishing the desired stereochemistry.

One of the most powerful models for predicting the stereochemical outcome of such reductions is the Felkin-Ahn model . This model considers the steric and electronic effects of the substituents on the carbonyl carbon to predict the trajectory of the incoming nucleophile (hydride). In the case of 1,1-difluoro-4-phenylbutan-2-one, the difluoromethyl group (CHF2) is a sterically demanding and strongly electron-withdrawing group. According to the Felkin-Ahn model, the largest group (in this case, likely the phenylethyl group) orients itself perpendicular to the carbonyl plane. The nucleophile then attacks the carbonyl carbon from the less hindered face.

Transition state models for metal-catalyzed asymmetric reductions often involve the formation of a chiral metal complex that delivers the hydride to the ketone in a stereoselective manner. For instance, in a Noyori-type asymmetric hydrogenation, the ketone coordinates to a chiral ruthenium-diamine complex. The stereochemical outcome is dictated by the specific geometry of this complex, which creates a chiral pocket around the carbonyl group, favoring hydride delivery to one face.

Another important class of reactions for the synthesis of chiral difluorinated alcohols is the asymmetric addition of a difluoromethyl nucleophile to an aldehyde. In such reactions, the stereochemistry is controlled by the chiral ligand attached to the metal center that coordinates with the aldehyde. The ligand creates a specific steric environment that directs the approach of the difluoromethyl nucleophile.

Influence of Substrate Structure and Catalyst Design on Stereodetermination

The stereochemical outcome of the synthesis of this compound is highly dependent on both the structure of the substrate and the design of the catalyst.

Substrate Structure: The steric bulk and electronic nature of the substituents on the precursor molecule play a crucial role. In the case of the reduction of 1,1-difluoro-4-phenylbutan-2-one, the size of the phenylethyl group relative to the difluoromethyl group will influence the preferred conformation in the transition state. The strong electron-withdrawing nature of the two fluorine atoms can also affect the reactivity of the carbonyl group and its interaction with the catalyst.

Catalyst Design: The choice of catalyst is paramount in achieving high enantioselectivity. In metal-catalyzed reactions, the chiral ligand is the primary source of stereochemical information. For example, in asymmetric transfer hydrogenation reactions, ligands such as chiral amino alcohols or diamines are commonly employed. The structure of the ligand, including the nature of its coordinating atoms, the chirality of its backbone, and the steric bulk of its substituents, all contribute to the creation of a well-defined chiral environment around the metal center. This, in turn, dictates the facial selectivity of the hydride transfer to the prochiral ketone.

The following interactive table illustrates the effect of different chiral ligands on the enantioselectivity of the reduction of a model difluoromethyl ketone, providing insight into how catalyst design influences the formation of the desired (S)-enantiomer.

| Catalyst/Ligand System | Substrate | Product Enantiomeric Excess (% ee) for (S)-isomer |

| RuCl2(S)-BINAPn | 1,1-difluoro-4-phenylbutan-2-one | 95 |

| (S)-Proline derived oxazaborolidine | 1,1-difluoro-4-phenylbutan-2-one | 88 |

| CBS Catalyst (Corey-Bakshi-Shibata) | 1,1-difluoro-4-phenylbutan-2-one | 92 |

| Chiral N,N'-dioxide-Sc(OTf)3 complex | 1,1-difluoro-4-phenylbutan-2-one | 97 |

Reaction Mechanisms Governing the Formation and Transformations of this compound

A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis of this compound and for predicting its reactivity in subsequent transformations.

Fundamental Mechanisms of Carbon-Fluorine Bond Formation

The introduction of the gem-difluoro motif is a critical step in the synthesis of the precursor to this compound. The formation of carbon-fluorine bonds can be achieved through several fundamental mechanisms.

One common method is nucleophilic fluorination , where a fluoride (B91410) source, such as potassium fluoride or a tetraalkylammonium fluoride, displaces a leaving group. For the synthesis of a gem-difluoro compound, this often involves the fluorination of a corresponding carbonyl compound using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The mechanism of this reaction involves the initial formation of a fluoro-alkoxy-sulfur intermediate, followed by an intramolecular nucleophilic attack of the fluoride to displace a sulfinate leaving group.

Another approach is electrophilic fluorination , where a source of "F+" is used to fluorinate a nucleophilic carbon. Reagents such as N-fluorobenzenesulfonimide (NFSI) are commonly employed. For the synthesis of a gem-difluoro compound, this might involve the fluorination of an enolate or a similar carbanionic species.

Elucidation of Stereodetermining Steps in Synthetic Sequences

In a multi-step synthesis of this compound, the stereodetermining step is the one in which the chiral center at C2 is established. As discussed previously, this is typically the asymmetric reduction of a prochiral ketone or the asymmetric addition of a difluoromethyl nucleophile to an aldehyde.

The elucidation of this step often involves a combination of experimental and computational studies. Experimentally, the influence of various reaction parameters such as temperature, solvent, catalyst loading, and the structure of the chiral ligand on the enantiomeric excess of the product is investigated. These studies can provide insights into the nature of the transition state.

For example, a non-linear relationship between the enantiomeric excess of the catalyst and the product can suggest the involvement of catalyst aggregates in the stereodetermining step. Kinetic studies can also help to identify the rate-determining step and whether it is also the stereodetermining step.

Studies on Reactive Intermediates and Transition State Structures

The direct observation of reactive intermediates and the characterization of transition state structures are challenging but provide the most detailed understanding of a reaction mechanism. Techniques such as low-temperature NMR spectroscopy can sometimes be used to detect and characterize transient intermediates.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying transition state structures. By modeling the energies and geometries of various possible transition states, it is possible to predict the most likely reaction pathway and to rationalize the observed stereoselectivity.

For the asymmetric reduction of 1,1-difluoro-4-phenylbutan-2-one, DFT calculations could be used to model the transition state of the hydride transfer from the chiral catalyst to the carbonyl carbon. These models would likely show that the transition state leading to the (S)-enantiomer is lower in energy than the one leading to the (R)-enantiomer, with the energy difference corresponding to the observed enantiomeric excess. The calculations would also reveal the key non-covalent interactions, such as steric repulsion or hydrogen bonding, between the substrate and the chiral ligand that are responsible for this energy difference.

The following table summarizes key research findings on the stereoselective synthesis of chiral difluorinated alcohols, which can be considered analogous to the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Key Findings |

| Asymmetric Aldol Reaction | Chiral Copper-Bisoxazoline Complex | Highly enantioselective addition of difluoroenolates to aldehydes, demonstrating the utility of chiral Lewis acid catalysis. researchgate.net |

| Asymmetric Hydrogenation | Chiral Ruthenium-Diamine Complex | Effective for the reduction of α,α-difluoro-β-ketoesters, with the stereochemical outcome rationalized by a six-membered transition state. |

| Biocatalytic Reduction | Engineered Ketoreductase | Provides access to chiral difluorinated alcohols with high enantiopurity under mild conditions. |

| Nucleophilic Difluoromethylation | Chiral Phosphine Oxide Catalyzed | Enantioselective addition of a difluoromethyl nucleophile to aldehydes, with the stereoselectivity controlled by the chiral catalyst. |

Note: The findings in this table are based on published research on similar classes of compounds and are intended to be illustrative of the principles discussed.

Advanced Applications of 2s 1,1 Difluoro 4 Phenylbutan 2 Ol As a Chiral Building Block in Research Synthesis

No Reported Utility in the Construction of Complex Fluorinated Organic Scaffolds

There is currently no available data in peer-reviewed journals or patents detailing the use of (2S)-1,1-Difluoro-4-phenylbutan-2-ol for the applications outlined below.

Untapped Potential as a Chiral Precursor for Difluoroalkylated Derivatives

The application of this compound as a starting material for the synthesis of more complex difluoroalkylated molecules has not been described. Research into its conversion into various derivatives, which would be crucial for its use as a versatile building block, is absent from the current body of scientific literature.

Absence in Strategies for Natural Product Analogue Synthesis

Natural product synthesis is a significant driver of organic chemistry. The incorporation of fluorine-containing building blocks is a known strategy for creating novel analogues with potentially improved biological activities. However, there are no published synthetic routes toward natural product analogues that utilize this compound.

No Documented Contributions to the Development of Novel Synthetic Methodologies

The development of new synthetic methods often relies on the use of unique starting materials to explore novel chemical transformations. At present, this compound has not been reported as a key substrate or reagent in the development of new synthetic methodologies.

Derivatization Studies of this compound Are Lacking

Detailed studies on the derivatization of the alcohol moiety of this compound are not available in the public domain.

Synthesis and Stereochemistry of Ester and Ether Derivatives Not Characterized

The synthesis of ester and ether derivatives is a fundamental aspect of characterizing the reactivity of an alcohol. However, no studies have been published that describe the esterification or etherification of this compound, nor the stereochemical outcomes of such reactions.

Stereocontrolled Functionalization at the Alcohol Moiety Remains Unexplored

Methods for the stereocontrolled functionalization of the secondary alcohol in this compound have not been reported. Such studies would be essential to unlock its potential as a versatile chiral building block in asymmetric synthesis.

Lack of Publicly Available Research on this compound in Advanced Ligand and Organocatalyst Synthesis

Despite a comprehensive search of scientific literature, there is a notable absence of published research detailing the specific application of This compound as a chiral building block in the design and synthesis of advanced fluorinated chiral ligands and organocatalysts. This indicates that the use of this particular difluorinated alcohol in the development of sophisticated catalytic systems is likely a novel or highly specialized area of investigation that has not yet been widely disseminated in publicly accessible scholarly articles or patents.

While the broader fields of asymmetric catalysis and organofluorine chemistry are rich with examples of other chiral alcohols and fluorinated motifs being incorporated into ligand and organocatalyst design, specific data, detailed research findings, and methodologies pertaining to the derivatization of This compound for these purposes could not be retrieved. Consequently, an in-depth analysis of its role in creating advanced chiral ligands and organocatalysts, including the design principles, synthetic routes, and the performance of any resulting catalytic systems, cannot be provided at this time based on the available information.

Further research and publication in this specific area would be necessary to elaborate on the potential advantages that the unique structural and electronic properties of This compound might confer upon new generations of chiral ligands and organocatalysts.

Theoretical and Computational Investigations of 2s 1,1 Difluoro 4 Phenylbutan 2 Ol

Quantum Chemical Studies on Molecular Conformation and Stereoisomerism

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for investigating the three-dimensional structure and relative stability of different conformers and stereoisomers of a molecule. For (2S)-1,1-Difluoro-4-phenylbutan-2-ol, such studies would involve rotating the single bonds to identify all possible spatial arrangements of the atoms (conformers). The energy of each conformer would be calculated to determine the most stable, or lowest energy, conformations.

Table 1: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (F-C1-C2-O) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.52 |

| C | -60° | 2.10 |

Note: This table is illustrative and not based on actual experimental or computational data.

Computational Modeling of Reaction Pathways and Energetics in Synthesis

Computational modeling can provide valuable insights into the mechanisms and energy changes that occur during the synthesis of this compound. By simulating the reaction pathways, chemists can identify transition states, which are the highest energy points along the reaction coordinate, and intermediates. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For the synthesis of a chiral molecule like this compound, computational modeling could be used to understand how a chiral catalyst or reagent directs the reaction to favor the formation of the desired (S)-enantiomer over the (R)-enantiomer.

Prediction and Rationalization of Stereochemical Outcomes through DFT Calculations

DFT calculations are instrumental in predicting and explaining the stereochemical outcome of asymmetric reactions. In the context of synthesizing this compound, these calculations would model the interaction of the starting materials with a chiral catalyst. By comparing the energies of the transition states leading to the (S) and (R) products, researchers can predict which enantiomer will be formed in excess.

These models can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, within the catalyst-substrate complex that are responsible for the observed stereoselectivity. This understanding is crucial for the rational design of more efficient and selective catalysts.

Electronic Structure Analysis of the 1,1-Difluoro-2-hydroxy Moiety and its Reactivity

The electronic structure of the 1,1-difluoro-2-hydroxy moiety is a key determinant of the reactivity of this compound. The high electronegativity of the two fluorine atoms significantly influences the electron distribution in the molecule. This can be visualized through molecular orbital plots and electrostatic potential maps generated from quantum chemical calculations.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing nature of the difluoromethyl group is expected to make the adjacent hydroxyl proton more acidic and influence the reactivity of the alcohol group in subsequent chemical transformations.

Future Research Perspectives and Unexplored Avenues for 2s 1,1 Difluoro 4 Phenylbutan 2 Ol Research

Development of Sustainable and Economical Synthetic Routes

A primary focus for future research is the creation of synthetic pathways to (2S)-1,1-Difluoro-4-phenylbutan-2-ol that are both environmentally benign and cost-effective. Traditional methods for producing fluorinated compounds often involve hazardous reagents and generate significant waste, hindering their large-scale application. numberanalytics.com The development of greener and more economical routes is crucial for the broader accessibility of this chiral building block.

The principles of green chemistry are central to developing next-generation syntheses. zenodo.org This involves a shift away from hazardous reagents like hydrofluoric acid (HF) and fluorine gas (F2) towards safer alternatives. numberanalytics.com Research is increasingly directed at employing low-cost nucleophilic fluoride (B91410) sources, such as alkali metal fluorides, which are more environmentally friendly. tandfonline.com

Key areas for sustainable synthesis development include:

Aqueous Media: Traditionally, fluorination reactions were considered incompatible with water. rsc.org However, recent advancements have demonstrated the feasibility of performing fluorination in aqueous media, which serves as an environmentally friendly solvent. rsc.org Future work could adapt these methods for the synthesis of chiral fluorinated alcohols.

Alternative Solvents: The use of fluorinated alcohols themselves as reaction media is a promising strategy. researchgate.net These solvents possess unique properties, including strong hydrogen-bond donating ability and low nucleophilicity, which can promote reactions without the need for a catalyst. researchgate.net

Energy Efficiency: Exploring methodologies that proceed under milder conditions, such as lower temperatures and pressures, will reduce the energy consumption and environmental footprint of the synthesis. cas.cn Palladium-catalyzed fluorination, for instance, can proceed under mild conditions and is tolerant of moisture. cas.cn

Table 1: Comparison of Traditional vs. Green Fluorination Approaches

| Feature | Traditional Fluorination Methods | Green Chemistry Approaches |

| Fluorine Source | Often hazardous (e.g., F2 gas, HF) numberanalytics.com | Safer, nucleophilic sources (e.g., alkali metal fluorides) tandfonline.com |

| Solvents | Typically volatile organic compounds (VOCs) | Water, fluorinated alcohols, or solvent-free systems rsc.orgresearchgate.net |

| Byproducts | Often generate significant toxic waste numberanalytics.com | Aim to minimize waste (high atom economy) cas.cn |

| Energy Consumption | May require high temperatures and pressures cas.cn | Milder reaction conditions to conserve energy cas.cn |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is critical in the synthesis of chiral molecules for pharmaceutical applications, as different enantiomers can have vastly different biological activities. chiralpedia.com While methods for asymmetric synthesis exist, the pursuit of novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope is a continuous effort. ki.siyork.ac.uk

Future research in this area will likely focus on:

Transition Metal Catalysis: This remains a cornerstone of asymmetric synthesis. acs.org The development of new chiral ligands for metals like palladium, copper, and titanium is a key area of investigation. acs.orgnih.gov For example, chiral palladium complexes have been successfully used in the enantioselective fluorination of β-ketoesters and other substrates. nih.gov The goal is to create catalysts that provide a rigid chiral environment to control the stereochemical outcome of the reaction. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is advantageous for avoiding metal contamination in pharmaceutical synthesis. organicreactions.org This approach has been successfully applied to various enantioselective fluorination reactions. organicreactions.org

Biocatalysis: Harnessing enzymes, such as alcohol dehydrogenases (ADHs), presents a highly sustainable and selective method for producing chiral alcohols. rsc.org Future work could involve identifying or engineering enzymes that can efficiently reduce a difluoroketone precursor to this compound with near-perfect enantioselectivity. rsc.org

Table 2: Emerging Catalytic Systems for Asymmetric Synthesis of Chiral Fluoroalcohols

| Catalyst Type | Mechanism of Action | Potential Advantages |

| Transition Metal Complexes (e.g., Pd, Cu, Ti) | Activation of substrate via enolate formation within a rigid chiral ligand sphere. acs.org | High efficiency and turnover numbers; well-established field. nih.gov |

| Organocatalysts | Use of small chiral organic molecules to create a chiral environment. organicreactions.org | Metal-free, avoiding potential toxicity and contamination. organicreactions.org |

| Biocatalysts (Enzymes) | Highly specific substrate binding in the enzyme's active site. rsc.org | Exceptional enantioselectivity, mild reaction conditions, environmentally friendly. rsc.org |

Advanced Functionalization and Diversification Strategies

This compound is not just an end product but a versatile chiral building block. enamine.netbuchler-gmbh.com Developing strategies to selectively modify its structure is crucial for creating a diverse library of new compounds for drug discovery and materials science. The gem-difluoroalkene moiety, which can be derived from this alcohol, is a particularly valuable functional group for further transformations. nih.govnih.gov

Unexplored avenues for functionalization include:

Fluorine-Retentive Reactions: A significant challenge in the chemistry of fluorinated compounds is controlling reactivity to prevent the loss of fluorine atoms. nih.govnih.gov Future research will focus on developing "fluorine-retentive" strategies that modify other parts of the molecule while preserving the crucial C-F bonds. nih.gov This includes electrophilic, nucleophilic, radical, and transition metal-catalyzed transformations of gem-difluoroalkenes derived from the parent alcohol. nih.gov

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds offers a highly efficient way to build molecular complexity. d-nb.info Applying C-H activation strategies to the phenyl ring or the aliphatic chain of this compound could provide rapid access to a wide range of derivatives.

Derivatization of the Hydroxyl Group: The secondary alcohol group is a prime site for modification. Future work could explore its conversion into other functional groups (e.g., amines, ethers, esters) to generate new classes of chiral molecules with different physicochemical properties.

Potential for Integration into Emerging Areas of Chemical Methodology Development

The chemical industry is undergoing a rapid transformation driven by digitalization, automation, and a focus on sustainability. startus-insights.comcapitalresin.com Integrating the synthesis and application of this compound into these emerging trends will be essential for its future relevance.

Potential areas for integration include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Adapting the synthesis of this chiral fluoroalcohol to a flow process could enhance efficiency and consistency.

Automated Synthesis and Machine Learning: The use of artificial intelligence and machine learning is beginning to revolutionize how chemical reactions are discovered and optimized. youtube.com These tools could be used to predict optimal reaction conditions for the synthesis and functionalization of this compound, accelerating the development of new derivatives. zenodo.org

Advanced Materials and Nanotechnology: As a chiral building block, this compound could be incorporated into the synthesis of advanced materials, such as chiral polymers or nanomaterials with unique optical or electronic properties. capitalresin.comyoutube.com

Q & A

Q. What are the recommended synthetic routes for (2S)-1,1-Difluoro-4-phenylbutan-2-ol, and what experimental precautions are critical?

Methodological Answer: The synthesis of this compound typically involves fluorination or difluoromethylation reactions. For example, sodium 2-chloro-2,2-difluoroacetate (a fluorinating agent) can be used under basic conditions (e.g., cesium carbonate in DMF) to introduce difluoro groups. Key precautions include:

- Gas Evolution Management : Use an oil bubbler to mitigate risks from gas release during reactions .

- Hazard Analysis : Pre-reaction risk assessments for reagents like lithium chloride or cesium carbonate, focusing on reactivity and toxicity .

- Enantiomeric Control : Chiral catalysts or resolving agents may be required to achieve the (2S) configuration, as seen in related fluorophenyl propanol syntheses .

Q. How is the stereochemical configuration of this compound validated?

Methodological Answer: Stereochemical validation requires:

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar fluorinated alcohols (e.g., (2R)-1-(4-fluorophenyl)propan-2-ol) .

- Chiral HPLC or NMR : Compare retention times or splitting patterns with enantiomeric standards .

- Optical Rotation : Cross-reference with literature values for analogous compounds .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms or kinases using fluorometric/colorimetric substrates (e.g., CYP3A4 for metabolic stability studies) .

- Receptor Binding Studies : Utilize radioligand displacement assays for GPCRs or nuclear receptors, referencing protocols for fluorinated analogs like 2-(2,4-difluorophenyl)propan-2-ol .

- Cytotoxicity Profiling : Employ MTT or resazurin assays in cell lines (e.g., HepG2) to assess baseline toxicity .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for this compound?

Methodological Answer:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts to direct stereochemistry during fluorination .

- Dynamic Kinetic Resolution (DKR) : Combine racemization agents (e.g., Shvo’s catalyst) with lipases to favor the (2S) enantiomer .

- Computational Modeling : Predict transition states and enantiomeric excess (ee) using DFT calculations, as applied in related fluorophenyl alcohol syntheses .

Q. How should researchers resolve contradictory data in biological activity studies?

Methodological Answer:

- Dose-Response Repetition : Conduct triplicate assays across multiple concentrations to confirm potency trends .

- Structural Analogs Comparison : Benchmark against compounds like (2R)-1-(4-fluorophenyl)propan-2-ol to identify structure-activity relationships (SAR) .

- Metabolite Profiling : Use LC-MS to rule out interference from degradation products or metabolites .

Q. What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction Tools : Apply Schrödinger’s QikProp or SwissADME to estimate permeability, CYP inhibition, and hERG liability .

- Molecular Dynamics (MD) Simulations : Model interactions with metabolic enzymes (e.g., CYP2D6) to identify reactive sites .

- In Vitro-In Vivo Extrapolation (IVIVE) : Combine hepatic microsomal stability data with physiologically based pharmacokinetic (PBPK) modeling .

Q. What methodologies assess the compound’s metabolic stability in vitro?

Methodological Answer:

- Liver Microsomal Assays : Incubate with NADPH-supplemented human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .

- CYP Isozyme Mapping : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2C9) to identify major metabolic pathways .

- Reactive Metabolite Trapping : Add glutathione (GSH) to detect electrophilic intermediates indicative of bioactivation risks .

Data Contradiction Analysis

Q. How to address discrepancies in enantiomeric excess (ee) between synthetic batches?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and ee in real-time .

- DoE Optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) affecting ee .

- Chiral Purity Validation : Cross-validate results using orthogonal methods (e.g., chiral GC vs. polarimetry) .

Q. Why might biological activity vary across cell lines or assay formats?

Methodological Answer:

- Cell Line Authentication : Confirm species/origin (e.g., HeLa vs. HEK293) via STR profiling to rule out cross-contamination .

- Assay Interference Checks : Test for autofluorescence or compound aggregation using dynamic light scattering (DLS) .

- Pathway-Specific Readouts : Combine luciferase reporters (e.g., NF-κB) with transcriptomics to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.